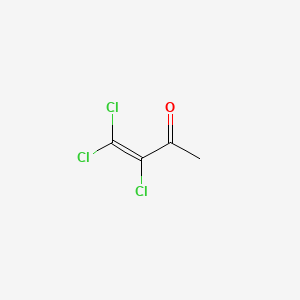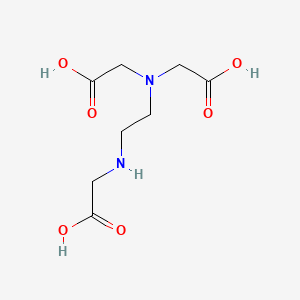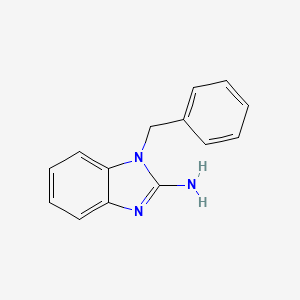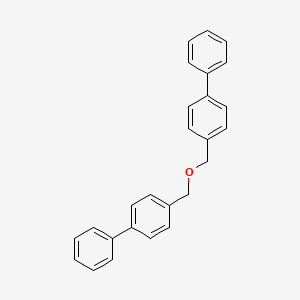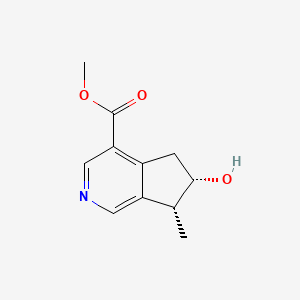
Cantleyine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cantleyine is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C11H13NO3 . This alkaloid has been isolated from Dipsacus azureus Schrenk .
Molecular Structure Analysis
Cantleyine has a molecular formula of C11H13NO3, an average mass of 207.226 Da, and a mono-isotopic mass of 207.089539 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis
Cantleyine has a molecular formula of C11H13NO3, an average mass of 207.226 Da, and a mono-isotopic mass of 207.089539 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Spasmolytic Properties
Cantleyine, a monoterpene alkaloid isolated from Strychnos trinervis, has demonstrated significant spasmolytic effects. It shows non-specific relaxation of isolated smooth muscles, which includes relaxation of the guinea-pig trachea pre-contracted by carbachol and antagonizing carbachol and histamine-induced contractions in the guinea-pig ileum. Cantleyine's action in guinea-pig ileum is partially attributed to the inhibition of Ca+2 influx through voltage-dependent Ca2+ channels (da Silva, da Silva, & Mukherjee, 1999).
Bioactive Components in Traditional Medicines
In traditional Chinese medicine, Siphonostegia chinensis Benth., which uses cantleyine, is recognized for its medical value. The compound isocantleyine, a stereoisomer of cantleyine, has been identified in this context, suggesting potential therapeutic applications (Zhang Hy, Yan Wm, & C. Dc, 1992).
Bronchodilator Activities
Cantleyine has been identified as a component in the Dai medicinal plant Winchia calophylla A. DC., which is used for its anti-cough and anti-asthmatic properties. This highlights the potential of cantleyine as a bioactive component contributing to bronchodilation (Zhu, He, Fan, Shen, Zhou, & Hao, 2005).
Cytotoxic Properties
Studies on Garcinia cantleyana, which contains cantleyine, have revealed significant cytotoxicity against various cancer cell lines, hinting at possible anticancer applications of cantleyine or related compounds (Shadid, Shaari, Abas, Israf, Hamzah, Syakroni, Saha, & Lajis, 2007).
Anticancer Activity
In Rauvolfia reflexa, cantleyine is one of the isolated indole alkaloids. The methanol crude extract of this plant, which contains cantleyine, showed moderate anticancer activity against certain cancer cell lines, supporting its potential role in cancer treatment (Fadaeinasab, Hadi, Hoseinzadeh, & Morita, 2014).
Eigenschaften
CAS-Nummer |
30333-81-4 |
|---|---|
Produktname |
Cantleyine |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10+/m1/s1 |
InChI-Schlüssel |
MJGLQDXKEOEIFB-LDWIPMOCSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Kanonische SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Synonyme |
cantleyine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





